molecular formula C8H6O4 B084316 Benzoquinoneacetic acid CAS No. 10275-07-7

Benzoquinoneacetic acid

Cat. No. B084316
CAS RN: 10275-07-7
M. Wt: 166.13 g/mol
InChI Key: RAPRJRLALQKSHB-UHFFFAOYSA-N
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Description

Benzoquinoneacetic acid is a member of p-quinones and a member of benzoquinones .


Synthesis Analysis

The coordination of benzoquinone to a Lewis acid shifted each of the reduction potentials of the coordinated benzoquinone anodically by 0.50 to 1.5 V, depending on the strength of the Lewis acid, with stronger Lewis acids exhibiting a larger effect on the reduction potential .


Molecular Structure Analysis

The molecular formula of Benzoquinoneacetic acid is C8H6O4 .


Chemical Reactions Analysis

From a chemical point of view, HGA is the reduced form (termed quinol or hydroquinone) of 1,4-benzoquinone acetic acid (BQA). Oxidation of HGA is dependent on solvent, temperature, and pH .


Physical And Chemical Properties Analysis

The molecular weight of Benzoquinoneacetic acid is 166.13 g/mol . The density of Benzoquinoneacetic acid is 1.4±0.1 g/cm3 .

Scientific Research Applications

  • Role in Connective Tissue Pigmentation : Benzoquinoneacetic acid is a key intermediate in the development of ochronotic pigmentation in connective tissues in alcaptonuria. It has been observed to react chemically with proteins in skin and cartilage to form pigmentation similar to that seen in alcaptonuria. This provides insight into the physical and chemical processes leading to ochronosis (Zannoni, Malawista, & La Du, 1962).

  • Metabolic Significance in Homogentisic Acid Oxidation : It has been shown that benzoquinoneacetic acid is involved in the oxidation of homogentisic acid in urine, particularly in relation to conditions like alcaptonuria and other metabolic disturbances. This highlights its role in the metabolism of tyrosine and phenylalanine (Consden, Forbes, Glynn, & Stanier, 1951).

  • Use in Immobilized Cell Processes : In a study focusing on the oxygen supply to immobilized cells, benzoquinone was used as a substitute for oxygen in the oxidation of glycerol to dihydroxyacetone by immobilized Gluconobacter oxydans cells. This demonstrated its effectiveness compared to oxygen in certain biochemical processes (Adlercreutz & Mattiasson, 1982).

  • Applications in Biochemistry and Pharmacology : Benzoquinone derivatives, including 1,4-benzoquinone, have shown various bioactivities, such as antioxidant, anti-inflammatory, and anticancer properties, making them subjects of interest in medicinal chemistry and pharmacology research (Dandawate, Vyas, Padhye, Singh, & Baruah, 2010).

  • Environmental Health Research : Studies have also explored the toxic effects of benzoquinone derivatives, like 2,6-dichloro-1,4-benzoquinone, in different models, assessing their potential impact on public health and environmental safety (Zuo, Hu, Lu, Cao, Wang, Han, Lu, & Liu, 2017).

Future Directions

Future research directions could include further investigation of the nature of the interaction between benzoquinone and one and two Lewis acids . Additionally, the development of novel linkers with improved stability, selectivity, and more controllable payload release might be an interesting area of exploration .

properties

IUPAC Name

2-(3,6-dioxocyclohexa-1,4-dien-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPRJRLALQKSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145486
Record name 1,4-Cyclohexodiene-1-acetic acid, 3,6-dioxo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Benzoquinoneacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Benzoquinoneacetic acid

CAS RN

10275-07-7
Record name Benzoquinoneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10275-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Cyclohexodiene-1-acetic acid, 3,6-dioxo-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010275077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Cyclohexodiene-1-acetic acid, 3,6-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoquinoneacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSJ9Q3U9WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Benzoquinoneacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
EH Fishberg, V Rechnitzer - Journal of Biological Chemistry, 1948 - cabdirect.org
A substance with the reactions of a p-quinone was obtained from a patient with enterogenous cyanosis or methaemoglobinaemia, and from subjects showing decreased urinary …
Number of citations: 36 www.cabdirect.org
VG Zannoni, SE Malawista… - Arthritis & Rheumatism …, 1962 - Wiley Online Library
… As was found with homogentisic acid, benzoquinoneacetic acid can be … benzoquinoneacetic acid are carried through the extraction procedure. The recovery of benzoquinoneacetic acid …
Number of citations: 47 onlinelibrary.wiley.com
VG Zannoni, N Lomtevas, S Goldfinger - Biochimica et Biophysica Acta …, 1969 - Elsevier
… Benzoquinoneacetic acid, a probable intermediary … Benzoquinoneacetic acid has been identified as an intermediary … of homogentisic acid via benzoquinoneacetic acid to ochronotic …
Number of citations: 155 www.sciencedirect.com
R Consden, HAW Forbes, LE Glynn… - Biochemical …, 1951 - ncbi.nlm.nih.gov
… Since the methods for detecting the presence of benzoquinoneacetic acid depend largely on … these results, to re-investigate Fishberg's claims to have found benzoquinoneacetic acid in …
Number of citations: 29 www.ncbi.nlm.nih.gov
JP Martin Jr, B Batkoff - Free Radical Biology and Medicine, 1987 - Elsevier
… The reducing agents, ascorbic acid, NADH and reduced glutathione, suppressed the formation of benzoquinoneacetic acid, either by direct reduction of the quinone or of the …
Number of citations: 96 www.sciencedirect.com
D Chindamo, M Catenaccio, S Lorenzini… - Clinical and …, 2003 - clinexprheumatol.org
… is similar to that of benzoquinoneacetic acid, it is tempting to speculate that a third mode of action of NAC could be a direct neutralization of benzoquinoneacetic acid. Based on these …
Number of citations: 6 www.clinexprheumatol.org
BN La Du, VG Zannoni - Biochimica et Biophysica Acta (BBA)-Specialized …, 1963 - Elsevier
… ab~orbancy at the peak of the enzymic product had the value expected calculated from the absorbancy of the addition prtJduct prepared chemically by mixing benzoquinoneacetic acid …
Number of citations: 20 www.sciencedirect.com
E Kulonen, N Hallman - Scandinavian Journal of Clinical and …, 1956 - Taylor & Francis
… She identified it as the benzoquinoneacetic acid. We investigated about 2300 samples and … benzoquinoneacetic acid. The possibility of nitrites or peroxides was therefore investigated. …
Number of citations: 3 www.tandfonline.com
PT Acid, FA t THYROXINE… - MECHANISMS OF …, 1957 - Wiley Online Library
… p-Benzoquinoneacetic acid has been identified in the urine of subjects showing decreased … is inhibited by quinones (647) and by pbenzoquinoneacetic acid (169), which in any case is …
Number of citations: 0 onlinelibrary.wiley.com
M Civen, C Wilson, CB Brown - Biochimica et Biophysica Acta (BBA) …, 1970 - Elsevier
… of homogentisate to benzoquinoneacetic acid. The oxidation is … (e ~ 3430) while benzoquinoneacetic acid has its I maximum … of homogentisate to benzoquinoneacetic acid. This …
Number of citations: 6 www.sciencedirect.com

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